molecular formula C10H16ClN B13443847 Phenylpropylmethylamine-d3 Hydrochloride

Phenylpropylmethylamine-d3 Hydrochloride

Cat. No.: B13443847
M. Wt: 188.71 g/mol
InChI Key: OQHDRLTXPGYYJN-MUTAZJQDSA-N
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Description

Phenylpropylmethylamine-d3 Hydrochloride is a deuterium-labeled analogue of phenylpropylmethylamine hydrochloride. It is a phenethylamine derivative that is often used in scientific research, particularly in the fields of neurology and pharmacology. The compound has a molecular formula of C10H13D3ClN and a molecular weight of 188.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylpropylmethylamine-d3 Hydrochloride typically involves the deuteration of phenylpropylmethylamine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized equipment and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenylpropylmethylamine-d3 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce phenylpropanolamine .

Scientific Research Applications

Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors. As a sympathomimetic agent, it mimics the effects of endogenous catecholamines like adrenaline and noradrenaline. The compound binds to adrenergic receptors, leading to the activation of downstream signaling pathways that result in increased neurotransmitter release and enhanced synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C10H16ClN

Molecular Weight

188.71 g/mol

IUPAC Name

2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3;

InChI Key

OQHDRLTXPGYYJN-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C)C1=CC=CC=C1.Cl

Canonical SMILES

CC(CNC)C1=CC=CC=C1.Cl

Origin of Product

United States

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